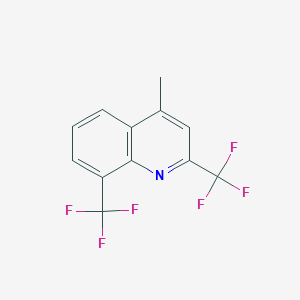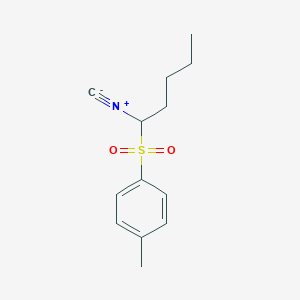
1-n-Butyl-1-tosylmethyl isocyanide
概要
説明
1-n-Butyl-1-tosylmethyl isocyanide is an organic compound that belongs to the class of organic compounds known as organic isocyanides . These are organic compounds containing the isomer HN+#C- of hydrocyanic acid, HC#N, or its hydrocarbyl derivatives RNC (RN+#C-) . The organic fragment is connected to the isocyanide group through the nitrogen atom, not via the carbon .
Synthesis Analysis
Tosylmethyl isocyanide (TosMIC) is a unique one-carbon synthon that can be easily deprotonated and alkylated . The sulfinyl group not only enhances the acidity of the α-protons, but is also a good leaving group . In addition, TosMIC features the unique properties of the isocyanide group in which the oxidation of the carbon atom is a driving force for multiple reactions .Molecular Structure Analysis
The C-N distance in isocyanides is 115.8 pm in methyl isocyanide . The C-N-C angles are near 180° . Akin to carbon monoxide, isocyanides are described by two resonance structures, one with a triple bond between the nitrogen and the carbon and one with a double bond between .Chemical Reactions Analysis
TosMIC can be used as a C-N=C synthon for the synthesis of various heterocycles, such as oxazoles, imidazoles, pyrroles, 1,2,4-triazoles and many more . The conversion of ketones to the homologous nitriles can also be formally described as a “reductive nitrilation”, as after addition of TosMIC to the ketone, the resulting α-hydroxy group is removed .Physical And Chemical Properties Analysis
This compound has a molecular formula of C13H17NO2S and a molecular weight of 251.34 . Isocyanides exhibit a strong absorption in their IR spectra in the range of 2165–2110 cm −1 .Safety and Hazards
1-n-Butyl-1-tosylmethyl isocyanide is corrosive and highly flammable . Care must be taken to avoid contact with water, alcohols, acids, bases and strong oxidizing agents . Vapors or mist may present a fire or explosion hazard, and elevated temperatures may cause the chemical to combust spontaneously .
将来の方向性
特性
CAS番号 |
58379-83-2 |
|---|---|
分子式 |
C13H17NO2S |
分子量 |
251.35 g/mol |
IUPAC名 |
1-(1-isocyanopentylsulfonyl)-4-methylbenzene |
InChI |
InChI=1S/C13H17NO2S/c1-4-5-6-13(14-3)17(15,16)12-9-7-11(2)8-10-12/h7-10,13H,4-6H2,1-2H3 |
InChIキー |
UJVOYIUYZNRPPZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



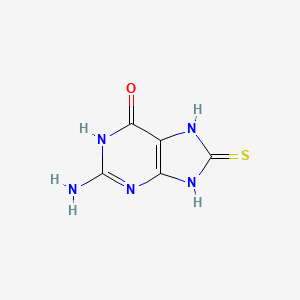


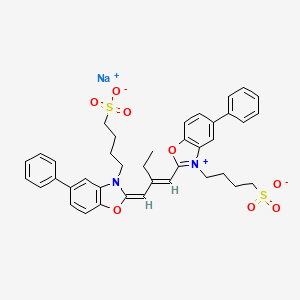
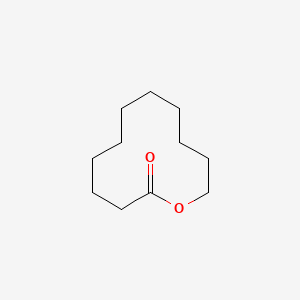

![1-Azabicyclo[2.2.2]octane-3-thiol](/img/structure/B8270513.png)


